molecular formula C5H8O2 B105764 4-Oxopentanal CAS No. 626-96-0

4-Oxopentanal

Cat. No.: B105764
CAS No.: 626-96-0
M. Wt: 100.12 g/mol
InChI Key: KEHNRUNQZGRQHU-UHFFFAOYSA-N
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Description

4-Oxopentanal: 4-oxopentanaldehyde or levulinaldehyde , is an organic compound with the molecular formula C5H8O2 . It is a ketoaldehyde, meaning it contains both a ketone and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopentanal can be synthesized through various methods. One common method involves the oxidation of 4-pentenal using oxygen in the presence of copper(I) chloride and palladium(II) chloride as catalysts. The reaction is carried out in a mixture of dimethylformamide and water, with oxygen being bubbled through the solution for an extended period .

Industrial Production Methods: On an industrial scale, this compound can be produced through the ozonolysis of squalene and other high-volume production compounds commonly found indoors . This method is particularly relevant for applications involving indoor air quality and pollution control.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopentanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 4-oxopentanoic acid.

    Reduction: 4-hydroxypentanal.

    Condensation: α, β-unsaturated ketones.

Mechanism of Action

The mechanism of action of 4-oxopentanal involves its reactivity as a ketoaldehyde. In biological systems, it can form Schiff bases with amino groups in proteins, leading to potential modifications of protein function. This reactivity is also exploited in synthetic organic chemistry, where it acts as a versatile intermediate in various reactions .

Comparison with Similar Compounds

Uniqueness: 4-Oxopentanal is unique due to its dual functional groups (ketone and aldehyde), which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

4-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHNRUNQZGRQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211655
Record name Pentanal, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-96-0
Record name 4-Oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxopentanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanal, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXOPENTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL58BK264G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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